molecular formula C10H15N3O4 B1144056 tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate CAS No. 1307812-71-0

tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate

Cat. No.: B1144056
CAS No.: 1307812-71-0
M. Wt: 241.2438
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C10H15N3O4 . It has a molecular weight of 241.25 . The compound appears as a yellow to brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O4/c1-9(2,3)17-8(16)13-4-10(5-13)6(14)11-7(15)12-10/h4-5H2,1-3H3,(H2,11,12,14,15) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 241.25 .

Scientific Research Applications

Photochemical and Thermal Rearrangement

Research on similar spirooxaziridines has shown that photochemical and thermal rearrangements are influenced by stereoelectronic control theories. For instance, the irradiation of an optically pure isomer of a spirooxaziridine led to a specific lactam formation, supporting stereoelectronic theory in photochemical and thermal rearrangements of oxaziridines. This could imply potential applications in understanding reaction pathways and designing specific reactions for spiro compounds including tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate (Lattes et al., 1982).

tert-Butylating Reagent Development

The development of new tert-butylating reagents, such as 2,4,6-tris(tert-butoxy)-1,3,5-triazine, showcases an application in the tert-butylation of alcohols and carboxylic acids. This highlights a potential area of research where this compound could be utilized in synthesizing tert-butyl ethers and esters, contributing to organic synthesis and material science (Yamada et al., 2016).

Synthesis and Conformational Analysis

The synthesis of spirocyclic compounds as conformationally restricted pseudopeptides indicates an area where this compound could find application. These compounds are used as constrained surrogates in peptide synthesis, offering insights into protein structure and function through the development of mimetics (Fernandez et al., 2002).

Synthesis of Bifunctional Compounds

Efficient synthetic routes to bifunctional spirocyclic compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrate the utility of spiro compounds in accessing chemical spaces complementary to traditional ring systems. This suggests a research avenue for this compound in novel compound synthesis (Meyers et al., 2009).

Lattice-Framework Disilene Preparation

The preparation of unique lattice-framework disilenes from spirocyclic compounds indicates a potential application in material science, particularly in the development of new materials with specific electronic properties. This could extend to the use of this compound in creating materials with novel properties (Tsutsui et al., 2005).

Safety and Hazards

The compound’s Material Safety Data Sheet (MSDS) can provide detailed safety and hazard information . It’s important to handle the compound with care, using appropriate personal protective equipment, and to follow all safety protocols outlined in the MSDS.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction of a tert-butyl ester with a spirocyclic diamine to form the desired compound.", "Starting Materials": ["tert-butyl acetoacetate", "1,4-diamino-2,5-dioxaspiro[3.4]octane"], "Reaction": [ "Step 1: Dissolve tert-butyl acetoacetate in dry THF and add sodium hydride to form a suspension.", "Step 2: Add 1,4-diamino-2,5-dioxaspiro[3.4]octane to the suspension and stir for 24 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Purify the product using column chromatography to obtain tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate." ] }

CAS No.

1307812-71-0

Molecular Formula

C10H15N3O4

Molecular Weight

241.2438

Synonyms

tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.